![molecular formula C20H16BrN5O3 B2896986 N-(2-phenylethyl)-2-(4-quinoxalin-2-ylphenoxy)acetamide CAS No. 1115959-75-5](/img/structure/B2896986.png)
N-(2-phenylethyl)-2-(4-quinoxalin-2-ylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-phenylethyl)-2-(4-quinoxalin-2-ylphenoxy)acetamide, also known as QX-314, is a highly potent and selective blocker of voltage-gated sodium channels. It is widely used in scientific research to study the physiological and biochemical effects of sodium channel blockade.
Scientific Research Applications
Structural and Fluorescence Properties
Research into the structural aspects of related quinoxaline derivatives, such as amide-containing isoquinoline derivatives, reveals the formation of gels and crystalline solids upon treatment with mineral acids. These compounds exhibit intriguing fluorescence properties upon interaction with different substances, suggesting potential applications in material science and sensor technology (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial and Antiprotozoal Activities
A series of N-substituted phenyl-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamides demonstrated significant antimicrobial and antiprotozoal activities. This highlights the potential of quinoxaline derivatives as lead compounds for developing new antimicrobial and antiprotozoal agents, showing promise in combating infectious diseases (Patel et al., 2017).
Antitubercular Potential
Quinoxaline derivatives have been identified as potent in vitro inhibitors of Mycobacterium tuberculosis growth, with certain synthesized compounds displaying minimum inhibitory concentration values as low as 0.05 μM. These findings suggest their potential application in developing novel therapeutic agents for tuberculosis, especially considering their activity against drug-resistant strains (Pissinate et al., 2016).
properties
IUPAC Name |
N-(4-bromophenyl)-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN5O3/c1-13-2-8-16(9-3-13)29-19-18-24-26(20(28)25(18)11-10-22-19)12-17(27)23-15-6-4-14(21)5-7-15/h2-11H,12H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTNVDIKLSTVBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.